N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide

Description

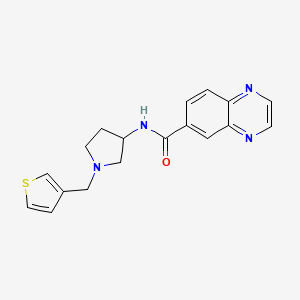

N-(1-(Thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide is a synthetic small molecule featuring a quinoxaline core substituted with a carboxamide group at the 6-position. The carboxamide nitrogen is further functionalized with a pyrrolidine ring, which is itself substituted at the 1-position with a thiophen-3-ylmethyl group.

Properties

IUPAC Name |

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]quinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c23-18(14-1-2-16-17(9-14)20-6-5-19-16)21-15-3-7-22(11-15)10-13-4-8-24-12-13/h1-2,4-6,8-9,12,15H,3,7,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGXNYCXELJGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=NC=CN=C3C=C2)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the thiophenylmethyl group, followed by the formation of the pyrrolidinyl group, and finally the quinoxaline core. Common synthetic routes include:

Thiophenylmethyl Group Formation: This can be achieved through the reaction of thiophene with appropriate reagents to introduce the methyl group.

Pyrrolidinyl Group Formation: The pyrrolidinyl group can be synthesized through cyclization reactions involving amino acids or their derivatives.

Quinoxaline Core Formation: The quinoxaline core is typically formed through condensation reactions involving 1,2-diamines and 1,2-dicarbonyl compounds.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each synthetic step.

Chemical Reactions Analysis

Types of Reactions: N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a potential therapeutic agent. Its interactions with biological targets can be studied to develop new drugs and treatments.

Medicine: In medicine, N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide may be explored for its pharmacological properties. It could be used in the development of new medications for various diseases.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core: Quinoxaline vs. Quinoline Derivatives

The quinoxaline core in the target compound differs from quinoline derivatives (e.g., N,N-dibenzyl-6-quinolinecarboxamide N-oxide ) by the presence of an additional nitrogen atom in its bicyclic system. This difference increases the electron-deficient character of quinoxaline, which may enhance binding to electron-rich biological targets such as kinases or DNA helicases. In contrast, quinoline N-oxides (e.g., 6-fluoroquinoline N-oxide ) exhibit altered solubility and reactivity due to the electron-withdrawing N-oxide group, which is absent in the target compound.

Substituent Variations

- Thiophene vs. Thiophene’s π-electron system may also facilitate interactions with hydrophobic binding pockets.

- Pyrrolidine vs. Open-Chain Amines: The pyrrolidine ring confers conformational rigidity, which could restrict rotational freedom and enhance target selectivity relative to open-chain analogs like N-[(ethylcarbamothioyl)amino]quinoline-6-carboxamide .

Functional Group Influence

- Carboxamide vs. Thiourea : The carboxamide group in the target compound provides hydrogen-bonding capabilities, similar to thiourea derivatives (e.g., N-methyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide ). However, thioureas often exhibit stronger metal-chelating properties, which are absent in the target molecule.

Structural and Hypothesized Property Comparison Table

Research Implications and Limitations

While direct pharmacological data for N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide are unavailable, structural analogs suggest that its design balances rigidity (pyrrolidine), electronic modulation (quinoxaline), and bioavailability (thiophene). Comparative analysis with quinoline N-oxides highlights trade-offs between solubility and membrane permeability, while thiourea derivatives underscore the importance of functional group selection in target engagement. Further studies should prioritize synthesizing and testing this compound to validate these hypotheses.

Biological Activity

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)quinoxaline-6-carboxamide is a synthetic compound that belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound includes:

- A quinoxaline core, which contributes to its biological activity.

- A thiophene ring that enhances its interaction with biological targets.

- A pyrrolidine moiety , which may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that quinoxaline derivatives possess antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Properties

Quinoxaline derivatives are also recognized for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators.

Anti-inflammatory Effects

Research indicates that compounds like this compound can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| El Shehry et al. (2018) | Evaluated quinoxaline derivatives for antibacterial activity; found significant inhibition against Gram-positive bacteria. |

| Gupta et al. (2020) | Investigated the anticancer effects; demonstrated that the compound induces apoptosis in breast cancer cell lines. |

| Mantoani et al. (2016) | Studied anti-inflammatory properties; reported inhibition of nitric oxide production in LPS-stimulated macrophages. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.